molecular formula C21H17Cl2N3O4 B5288081 ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate

ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate

Cat. No.: B5288081
M. Wt: 446.3 g/mol
InChI Key: MSDMDIKAOBFNKU-MLPAPPSSSA-N
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Description

Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is a complex organic compound featuring a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate typically involves multiple stepsThe final step involves the esterification of the phenoxy group with ethyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-indol-2-yl)ethenyl]phenoxy}acetate
  • Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)ethenyl]phenoxy}acetate

Uniqueness

Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is unique due to its specific combination of functional groups and the presence of the benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c1-3-29-19(27)11-30-20-15(22)7-12(8-16(20)23)6-13(10-24)21-25-17-5-4-14(28-2)9-18(17)26-21/h4-9H,3,11H2,1-2H3,(H,25,26)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDMDIKAOBFNKU-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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